1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol
Description
1-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated imidazole derivative characterized by a 5-chloro-substituted imidazole core, a 1-methyl group, and a 2,2,2-trifluoroethanol moiety. The chlorine atom at position 5 introduces electron-withdrawing effects, while the trifluoroethanol group contributes to polarity and hydrogen-bonding capacity, making this compound a candidate for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H6ClF3N2O |
|---|---|
Molecular Weight |
214.57 g/mol |
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6ClF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2,4,13H,1H3 |
InChI Key |
CEWITLLRZXZVFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-imidazole.
Reaction with Trifluoroacetaldehyde: The 5-chloro-1-methyl-1H-imidazole is then reacted with trifluoroacetaldehyde under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues of Imidazole Derivatives
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related imidazole derivatives:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Key Features | Biological/Physicochemical Impact |
|---|---|---|---|
| 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol | 5-Cl, 1-CH₃, 2-CF₃CH₂OH | Chlorine enhances electrophilicity; trifluoroethanol increases polarity and metabolic stability. | Potential antimicrobial and enzyme inhibitory activity due to halogen and fluorinated groups . |
| 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol () | 2-NH₂, 5-CF₃, 4-CF₃CH₂OH | Amino group improves hydrogen bonding; trifluoromethyl boosts lipophilicity. | Enhanced interaction with biological targets (e.g., enzymes) via amino group . |
| 2-(1-(Difluoromethyl)-1H-imidazol-2-yl)ethan-1-ol () | 1-CF₂H, 2-CH₂CH₂OH | Difluoromethyl balances lipophilicity and polarity. | Moderate antifungal activity; reduced metabolic stability compared to trifluoro derivatives . |
| 1-(1-Ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol () | 1-C₂H₅, 2-C(CH₃)₂OH | Bulkier alkyl groups increase steric hindrance. | Lower solubility but improved membrane permeability . |
| 1-(3-Chloro-4,5-dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol () | Aromatic Cl, 4,5-OCH₃, CF₃CH₂OH | Methoxy groups enhance electron density; chloro-phenyl directs reactivity. | Anticancer potential due to aromatic chloro and trifluoroethanol synergy . |
Impact of Halogenation and Fluorination
- Chlorine vs. Trifluoromethyl : The 5-chloro substituent in the target compound increases electrophilicity at the imidazole ring, favoring nucleophilic substitution reactions. In contrast, trifluoromethyl groups (as in ) enhance lipophilicity and resistance to oxidative metabolism .
- Fluorinated Alcohols: The 2,2,2-trifluoroethanol group improves metabolic stability compared to non-fluorinated analogs (e.g., 2-(1H-imidazol-1-yl)ethanol in ), which are more prone to enzymatic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
